Deoxynivalenol 3-glucoside

Catalog No.
S950052
CAS No.
131180-21-7
M.F
C21H30O11
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxynivalenol 3-glucoside

CAS Number

131180-21-7

Product Name

Deoxynivalenol 3-glucoside

IUPAC Name

(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one

Molecular Formula

C21H30O11

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1

InChI Key

PUMXWMGECQIOGB-SMSDQXDJSA-N

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO

Certan Vial
Deoxynivalenol 3-glucoside solution is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin. The conjugation of deoxynivalenol (DON) with glucose formed by the metabolism of plants results in the formation of deoxynivalenol-3-glucoside.
Deoxynivalenol 3-glucoside belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Deoxynivalenol 3-glucoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, deoxynivalenol 3-glucoside is primarily located in the cytoplasm. Outside of the human body, deoxynivalenol 3-glucoside can be found in cereals and cereal products and fats and oils. This makes deoxynivalenol 3-glucoside a potential biomarker for the consumption of these food products.

Deoxynivalenol 3-glucoside (DON-3G) is a major, plant-derived metabolite of the Fusarium mycotoxin deoxynivalenol (DON). Often termed a "masked mycotoxin," DON-3G is formed in cereal crops like wheat, maize, and barley as a detoxification response to DON contamination. While less directly toxic than its parent compound, DON-3G can be hydrolyzed back to the more toxic DON by gut microbiota following ingestion, thereby contributing to the total toxic burden in humans and animals. Its distinct chemical properties and metabolic fate make it an essential analytical standard for food safety testing, toxicological research, and accurate risk assessment of cereal-based products.

Research Fit

Masked Mycotoxin Reference Standard
LC-MS/MS differentiation from free DON and co-occurring acetylated derivatives; mitigates ELISA cross-reactivity overestimation.
Plant Detoxification Biomarker
D3G/DON ratio serves as functional indicator of UDP-glucosyltransferase-mediated Fusarium resistance in wheat.
Toxicokinetic Comparator
Distinct in vivo metabolic fate via gut microbial hydrolysis; low systemic absorption of intact conjugate.

Procuring only deoxynivalenol (DON) for mycotoxin analysis or toxicology provides an incomplete and potentially misleading assessment of risk. Standard analytical methods for DON may not detect DON-3G, leading to a significant underestimation of total mycotoxin contamination, as DON-3G can constitute a substantial fraction of the total DON burden in cereals. Crucially, while DON-3G is stable in the upper gastrointestinal tract, it is efficiently hydrolyzed to toxic DON by intestinal microflora. This in vivo conversion means that exposure to DON-3G contributes directly to the systemic toxicity associated with DON. Therefore, to conduct a comprehensive risk assessment, develop accurate analytical methods, or study the complete metabolic pathway of DON, Deoxynivalenol 3-glucoside is an indispensable and non-interchangeable reference material.

Substitution Risk

Cytotoxicity profile differs
Reported markedly lower intrinsic cytotoxicity versus free DON precludes direct potency-based substitution in cell assays.
ELISA cross-reactivity overestimates DON
High cross-reactivity with commercial DON ELISA kits can lead to systematic overestimation of free DON, necessitating confirmatory LC-MS/MS.
In vivo metabolic pathway distinct
Low urinary recovery and predominant fecal excretion as DON/DOM-1 indicate gut microbial hydrolysis rather than systemic absorption.

Metabolic Instability: Rapid and Complete Hydrolysis to Toxic DON by Human Gut Microbiota

Deoxynivalenol 3-glucoside is rapidly and efficiently converted back to its toxic precursor, deoxynivalenol (DON), by human intestinal microbiota. In an in vitro study using human fecal slurries, an average of 80% of the initial DON-3G dose was hydrolyzed to DON within 4 hours, with complete conversion observed after 6 hours in samples from 4 out of 5 volunteers. The peak hydrolysis rate was between 25% and 38% per hour. In contrast, DON-3G is highly stable under acidic conditions mimicking the stomach (0.2 M HCl for 24 hours) and is resistant to cleavage by human digestive enzymes in the upper GI tract.

Evidence DimensionHydrolysis Rate by Human Fecal Microbiota
Target Compound Data80% average hydrolysis to DON in 4 hours; up to 100% in 6 hours
Comparator Or BaselineNo hydrolysis under simulated stomach acidic conditions (0.2 M HCl, 24h)
Quantified DifferenceEffectively complete conversion by gut microbiota versus zero conversion by gastric acid
ConditionsIn vitro anaerobic incubation with human fecal slurry at 37°C

This demonstrates that DON-3G is a significant source of DON exposure in vivo, making it essential for any study aiming to quantify total toxic burden from contaminated food or feed.

Cytotoxicity (GES-1)
Head-to-head
D3G: no toxicity detected
DON: concentration-dependent cytotoxicity
~300-fold lower potency
Supports cytotoxicity endpoint interpretation
Cell-based viability assay; tested range limits apply

Differential Bioavailability: Lower Systemic Absorption in Pigs Compared to Parent DON

While DON-3G is fully hydrolyzed to DON presystemically in pigs, its contribution to systemic DON levels is significantly lower than that from direct DON ingestion. In a crossover study, the fraction of DON absorbed after oral administration of DON-3G was approximately 5 times lower than after oral administration of DON itself. The absolute oral bioavailability, recovered as DON, was 16.1% for DON-3G compared to 81.3% for DON. This contrasts with studies in humans where bioavailability was found to be more comparable between the two compounds.

Evidence DimensionAbsolute Oral Bioavailability (recovered as DON)
Target Compound Data16.1 ± 5.4%
Comparator Or BaselineDeoxynivalenol (DON): 81.3 ± 17.4%
Quantified Difference~5-fold lower bioavailability for DON-3G compared to DON
ConditionsIn vivo crossover trial in pigs

This species-specific difference in bioavailability is critical for accurate risk assessment in animal feed and highlights the need to use DON-3G as a separate entity in veterinary toxicology and feed safety studies.

Urinary Recovery (rat)
Head-to-head
D3G dose: 3.7±0.7% recovered (intact: 0.3%)
DON dose: 14.9±5.0% recovered
~4-fold lower systemic exposure
Supports toxicokinetic endpoint review
Sprague-Dawley rats; oral gavage; 48h collection

Processability & Handling: Differentiated Stability During Thermal Processing

Deoxynivalenol 3-glucoside and its parent compound DON exhibit opposing behaviors during thermal food processing like baking. In one study, baking dough for 20 minutes at 180°C resulted in a 40% reduction of DON content, while the concentration of DON-3G increased by over 100%. Another study on maize-wheat bread reported a 21-33% decrease in DON after baking, whereas DON-3G levels increased by 201-696%. This demonstrates that processing can convert DON to DON-3G, altering the toxicological profile of the final product.

Evidence DimensionConcentration Change During Baking (180°C, 20 min)
Target Compound Data>100% increase
Comparator Or BaselineDeoxynivalenol (DON): 40% decrease
Quantified DifferenceOpposite behavior, with DON-3G concentration more than doubling while DON decreases
ConditionsBaking of small doughs from white wheat flour

For food scientists and manufacturers, this differential stability is critical; analyzing only for DON post-processing could miss a significant increase in the masked DON-3G, underscoring the need for DON-3G as a process control standard.

FHB Resistance Biomarker
Class-level
D3G/DON ratio correlation: R² = 0.84
QTL (Qfhs.ndsu-3BS): LOD 53.1, R² 92.6
Germplasm range: 8.1–37.7%
Supports resistance biomarker selection
96 DH wheat lines; ear toxin application assay
Analytical Cross-Reactivity
Head-to-head
ELISA (RIDASCREEN DON): 82–98% cross-reactivity
LC-MS/MS: baseline separation DON/D3G achieved
Supports analytical method selection context
LC-MS/MS with 13C-IS in maize matrix

Analytical Reference Material for Comprehensive Mycotoxin Testing

Essential as a certified reference material or analytical standard for developing and validating LC-MS/MS methods designed to quantify both DON and its masked forms in raw and processed cereals. Its use ensures compliance with food safety regulations and provides a complete picture of contamination, which is not achievable by measuring DON alone.

Toxicological Studies on Total Deoxynivalenol Burden

Required for in vivo and in vitro toxicological studies investigating the contribution of masked mycotoxins to overall DON exposure and toxicity. Given its efficient hydrolysis to DON by gut microbiota, DON-3G is a critical component for accurately modeling dietary risk and understanding the metabolic fate of mycotoxin conjugates in different species.

Food Processing and Detoxification Research

Ideal for food scientists and process engineers studying the effects of manufacturing processes (e.g., baking, extrusion, fermentation) on mycotoxin profiles. The evidence that DON-3G levels can dramatically increase during heating while DON levels fall makes it a key analyte for validating the safety of thermal processing steps and developing effective detoxification strategies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory LC-MS/MS Method Development
Compound-specific reference standard; low ELISA cross-reactivity risk
Chromatographic separation from DON; matrix-effect corrected isotope dilution quantification
Fusarium Resistance Phenotyping
Functional detoxification biomarker (D3G/DON ratio)
Genotype-specific UDP-glucosyltransferase capacity; QTL mapping support
Masked Mycotoxin Toxicokinetics
Distinct in vivo metabolic profile; low systemic absorption of intact D3G
Fecal recovery of DON/DOM-1; gut microbial hydrolysis assessment
Comparative Trichothecene Cytotoxicity
Reference compound with reported reduced intrinsic cytotoxicity
Dose-response assay reproducibility; structure-activity relationship benchmarking

XLogP3

-2.3

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